

Efinaconazole and its Analogues: A Comparative Analysis of Antifungal Potency

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Compound of Interest

Compound Name: Efinaconazole analogue-1

Cat. No.: B194801

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal potency of efinaconazole with other key antifungal agents. Due to a lack of publicly available data on the antifungal activity of direct structural analogues of efinaconazole, this analysis focuses on its performance against other classes of antifungal drugs commonly used in clinical practice. The information presented is based on experimental data from in vitro studies.

Mechanism of Action

Efinaconazole is a triazole antifungal agent that exerts its effect by inhibiting the fungal enzyme lanosterol 14 α -demethylase.^{[1][2]} This enzyme is a critical component of the ergosterol biosynthesis pathway.^[3] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane. By disrupting ergosterol production, efinaconazole compromises the fungal cell membrane, leading to cell growth inhibition and cell death.

In Vitro Antifungal Potency

The antifungal activity of efinaconazole and comparator drugs is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of efinaconazole and other antifungal agents against common fungal pathogens responsible for onychomycosis and other superficial fungal infections.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Dermatophytes

Antifungal Agent	Trichophyton rubrum	Trichophyton mentagrophytes
Efinaconazole	0.001 - 0.125[3]	0.0005 - 0.125[3]
Terbinafine	Comparable to Efinaconazole[3]	Comparable to Efinaconazole[3]
Itraconazole	8- to 64-fold higher MIC than Efinaconazole	8- to 64-fold higher MIC than Efinaconazole
Amorolfine	Comparable to Efinaconazole[3]	Comparable to Efinaconazole[3]
Ciclopirox	8- to 64-fold higher MIC than Efinaconazole	8- to 64-fold higher MIC than Efinaconazole

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

Antifungal Agent	Candida albicans
Efinaconazole	0.0002 - 0.002[3]
Itraconazole	Higher MIC than Efinaconazole[3]
Terbinafine	N/A
Amorolfine	N/A
Ciclopirox	N/A

N/A: Data not available in the provided search results.

Experimental Protocols

The in vitro antifungal susceptibility testing summarized above is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards

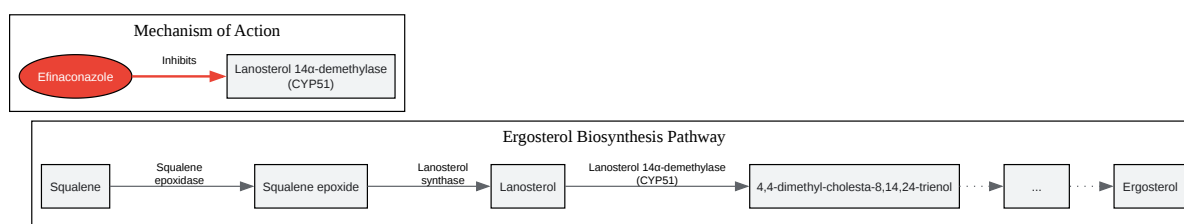
Institute (CLSI) document M38-A2 for filamentous fungi.

CLSI M38-A2 Broth Microdilution Method (Summarized)

- **Inoculum Preparation:** Fungal isolates are cultured on a suitable medium, and a suspension of conidia or sporangiospores is prepared. The suspension is then adjusted to a standardized concentration.
- **Antifungal Agent Preparation:** The antifungal agents are serially diluted in a 96-well microtiter plate with RPMI 1640 medium.
- **Inoculation:** Each well is inoculated with the standardized fungal suspension.
- **Incubation:** The microtiter plates are incubated at a specified temperature and duration, typically 35°C for 48-72 hours for dermatophytes.
- **MIC Determination:** The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically $\geq 80\%$) compared to the growth control.

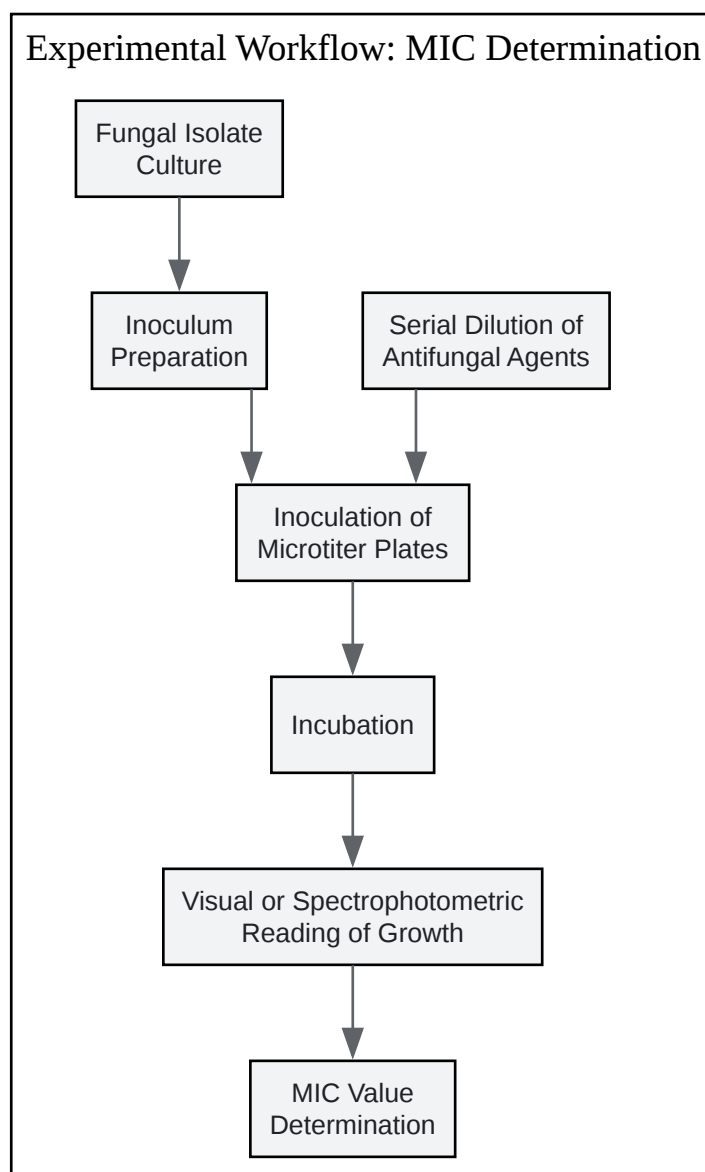
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of efinaconazole and a typical experimental workflow for determining antifungal potency.



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Caption: Ergosterol biosynthesis pathway and the inhibitory action of Efinaconazole.



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Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

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